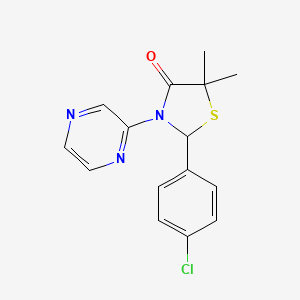
2-(4-Chlorophenyl)-5,5-dimethyl-3-(pyrazin-2-yl)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-5,5-dimethyl-3-(pyrazin-2-yl)-1,3-thiazolidin-4-one is a heterocyclic compound that contains a thiazolidinone ring fused with a pyrazine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-5,5-dimethyl-3-(pyrazin-2-yl)-1,3-thiazolidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 2-aminopyrazine and 2,2-dimethylthiazolidine-4-one in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-5,5-dimethyl-3-(pyrazin-2-yl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and pyrazine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nature of the substituent and reaction conditions.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, antifungal, and antiviral activities.
Medicine: Potential use as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-5,5-dimethyl-3-(pyrazin-2-yl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular processes essential for the survival and proliferation of pathogens or cancer cells. The compound’s ability to form hydrogen bonds and interact with amino acid residues in the active sites of enzymes is crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)-5,5-dimethyl-3-(pyrazin-2-yl)-1,3-thiazolidin-4-one
- 2-(4-Methylphenyl)-5,5-dimethyl-3-(pyrazin-2-yl)-1,3-thiazolidin-4-one
- 2-(4-Fluorophenyl)-5,5-dimethyl-3-(pyrazin-2-yl)-1,3-thiazolidin-4-one
Uniqueness
2-(4-Chlorophenyl)-5,5-dimethyl-3-(pyrazin-2-yl)-1,3-thiazolidin-4-one is unique due to the presence of the 4-chlorophenyl group, which can enhance its biological activity and specificity. The combination of the thiazolidinone and pyrazine rings also contributes to its distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
CAS No. |
89442-18-2 |
|---|---|
Molecular Formula |
C15H14ClN3OS |
Molecular Weight |
319.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5,5-dimethyl-3-pyrazin-2-yl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H14ClN3OS/c1-15(2)14(20)19(12-9-17-7-8-18-12)13(21-15)10-3-5-11(16)6-4-10/h3-9,13H,1-2H3 |
InChI Key |
XMVXSQWWSDCKMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C(S1)C2=CC=C(C=C2)Cl)C3=NC=CN=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-Methylcyclohex-3-en-1-yl)oxy]ethan-1-ol](/img/structure/B14402285.png)

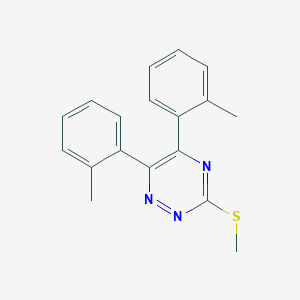
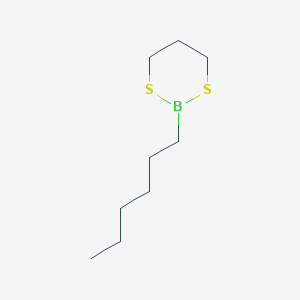
![10-Fluoro-7H-pyrimido[5,4-c]carbazole](/img/structure/B14402296.png)
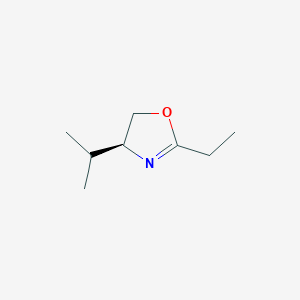
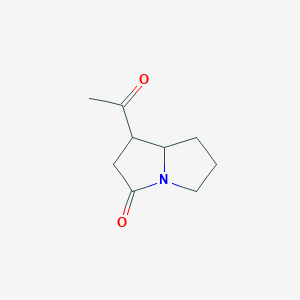
![1-[2-(4-Chlorophenyl)-2-methyl-1-(phenylsulfanyl)propyl]-1H-imidazole](/img/structure/B14402327.png)
![3-Chloro-4'-pentyl[1,1'-biphenyl]-4-ol](/img/structure/B14402328.png)
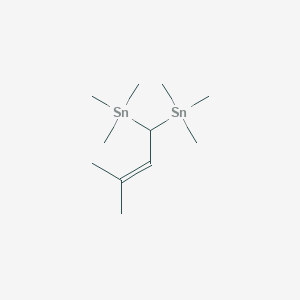

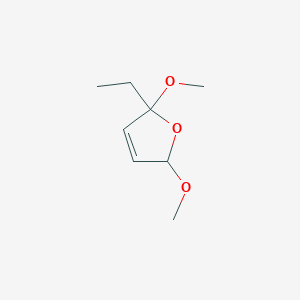
![1-[6-(Pyridin-4-yl)cyclohex-1-en-1-yl]ethan-1-one](/img/structure/B14402350.png)
![3-[(2-Aminoethyl)amino]-1-(2-hydroxyphenyl)but-2-en-1-one](/img/structure/B14402351.png)
